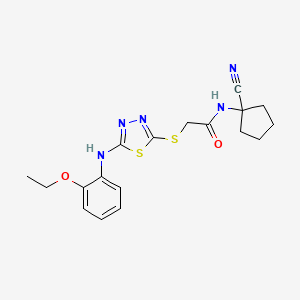![molecular formula C15H20ClNO5S B13363848 Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a synthetic organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with an ethyl ester group and a sulfonyl group attached to a 4-chloro-3-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Attachment of the 4-chloro-3-methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the 4-chloro-3-methoxyphenyl group is attached to the sulfonyl group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may interact with receptors, modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate
- Ethyl 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate
- Ethyl 1-[(4-methyl-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Comparison: Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its bromo, fluoro, and methyl analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C15H20ClNO5S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 1-(4-chloro-3-methoxyphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-5-4-8-17(10-11)23(19,20)12-6-7-13(16)14(9-12)21-2/h6-7,9,11H,3-5,8,10H2,1-2H3 |
InChI Key |
SGUAXLNHNUOAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


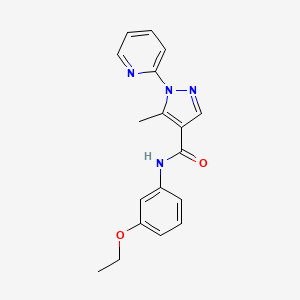
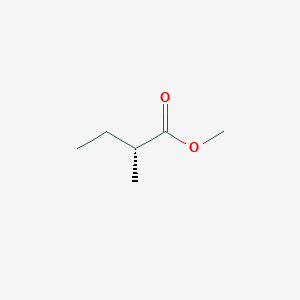

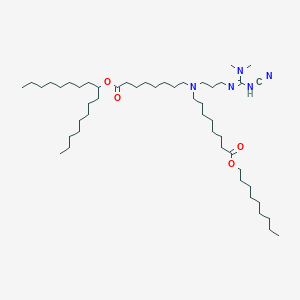
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
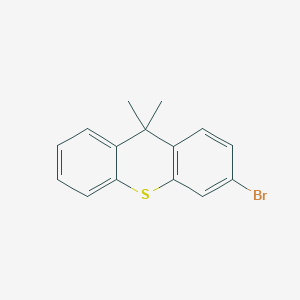
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
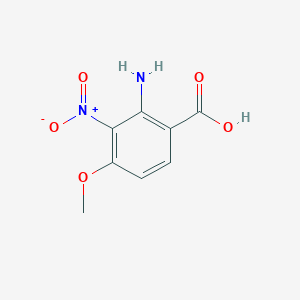

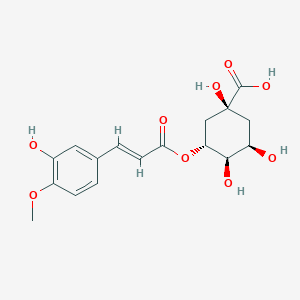
![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
